molecular formula C36H20N2O8S4 B14119491 4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid

4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid

Cat. No.: B14119491
M. Wt: 736.8 g/mol
InChI Key: NVJKOCFVEHYVEC-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core benzene structure, followed by the introduction of cyano groups and sulfanediyl linkages. Common reagents used in these reactions include nitriles, sulfur compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert cyano groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and sulfanediyl linkages play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-((3,6-Dicyanobenzene-1,2,4,5-tetrayl)tetrakis(sulfanediyl))tetrabenzoic acid is unique due to its combination of cyano groups and sulfanediyl linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C36H20N2O8S4

Molecular Weight

736.8 g/mol

IUPAC Name

4-[2,4,5-tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl]sulfanylbenzoic acid

InChI

InChI=1S/C36H20N2O8S4/c37-17-27-29(47-23-9-1-19(2-10-23)33(39)40)30(48-24-11-3-20(4-12-24)34(41)42)28(18-38)32(50-26-15-7-22(8-16-26)36(45)46)31(27)49-25-13-5-21(6-14-25)35(43)44/h1-16H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)

InChI Key

NVJKOCFVEHYVEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)C(=O)O)C#N)SC4=CC=C(C=C4)C(=O)O)SC5=CC=C(C=C5)C(=O)O)C#N

Origin of Product

United States

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